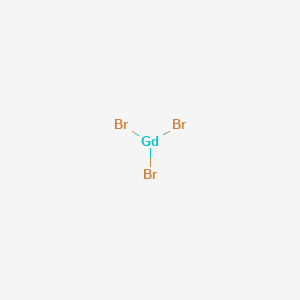

Gadolinium bromide (GdBr3)

Beschreibung

Synthesis of Anhydrous Gadolinium(III) Bromide

The preparation of anhydrous gadolinium(III) bromide is crucial for applications where the presence of water would interfere with subsequent reactions or characterization. Two primary methods for the synthesis of anhydrous GdBr₃ have been reported.

A common and effective method for synthesizing anhydrous gadolinium(III) bromide involves the solid-state reaction of gadolinium(III) oxide (Gd₂O₃) with ammonium (B1175870) bromide (NH₄Br). This reaction is typically carried out at elevated temperatures under an inert atmosphere to prevent the formation of gadolinium oxybromide.

Detailed research has been conducted to optimize the reaction conditions for this synthesis. The key parameters influencing the reaction yield are the mole ratio of the reactants, the reaction temperature, and the reaction time. An optimal yield of 97.27% has been achieved under specific conditions.

Table 1: Optimal Conditions for the Synthesis of Anhydrous GdBr₃ from Gd₂O₃ and NH₄Br

| Parameter | Optimal Value |

|---|---|

| Reactant Mole Ratio (Gd₂O₃:NH₄Br) | 1:18 |

| Reaction Temperature | 350 °C |

The procedure involves homogenizing gadolinium oxide and ammonium bromide in a mortar and placing the mixture in a crucible within a quartz reactor. The reactor is then heated in a tube furnace under a continuous flow of an inert gas, such as argon, to carry away the gaseous byproducts. After the reaction is complete, the product is cooled under the inert atmosphere.

Another method for preparing high-purity anhydrous gadolinium(III) bromide involves the dehydration of hydrated gadolinium(III) bromide (GdBr₃·nH₂O) using a strong dehydrating agent like thionyl bromide (SOBr₂). This process is particularly effective in removing water molecules without forming oxybromide impurities.

The reaction is as follows: GdBr₃·nH₂O(s) + nSOBr₂(l) → GdBr₃(s) + nSO₂(g) + 2nHBr(g)

This reaction is typically carried out under a high-purity nitrogen atmosphere. The hydrated gadolinium bromide is treated with an excess of thionyl bromide, and the mixture is gently heated in a water bath at a controlled temperature of 35°C to 40°C for a duration of 10 to 24 hours. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are removed from the reaction system and can be neutralized with a sodium hydroxide solution. Any excess thionyl bromide can be recovered by distillation. This method is advantageous for producing a high-purity anhydrous product suitable for applications like crystal growth and molten salt electrolysis.

Synthesis of Hydrated Gadolinium(III) Bromide

Hydrated gadolinium(III) bromide is typically prepared through the reaction of gadolinium metal or its oxide with hydrobromic acid.

The direct reaction of gadolinium metal with aqueous hydrobromic acid (HBr) is a straightforward method for the synthesis of hydrated gadolinium(III) bromide. The reaction is vigorous and produces hydrogen gas.

The balanced chemical equation for this reaction is: 2Gd(s) + 6HBr(aq) → 2GdBr₃(aq) + 3H₂(g)

The resulting gadolinium bromide solution can then be carefully evaporated to crystallize the hydrated salt. The degree of hydration (the value of 'n' in GdBr₃·nH₂O) can vary depending on the crystallization conditions.

An alternative and often more convenient method is the reaction of gadolinium(III) oxide with hydrobromic acid. This avoids the use of the more reactive gadolinium metal.

The reaction is as follows: Gd₂O₃(s) + 6HBr(aq) → 2GdBr₃(aq) + 3H₂O(l)

The gadolinium oxide is dissolved in hydrobromic acid, and the resulting solution is then concentrated by evaporation to yield crystals of hydrated gadolinium(III) bromide. For instance, dissolving gadolinium oxide in hydrobromic acid and subsequently evaporating the solution in a sulfuric acid dryer leads to the crystallization of gadolinium bromide hexahydrate (GdBr₃·6H₂O) libretexts.org.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13818-75-2 |

|---|---|

Molekularformel |

Br3Gd |

Molekulargewicht |

397.0 g/mol |

IUPAC-Name |

gadolinium(3+);tribromide |

InChI |

InChI=1S/3BrH.Gd/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

KGOKDPWKDBWITQ-UHFFFAOYSA-K |

SMILES |

Br[Gd](Br)Br |

Kanonische SMILES |

[Br-].[Br-].[Br-].[Gd+3] |

Andere CAS-Nummern |

13818-75-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Purification and Chemical Analysis of Synthesized Gadolinium Iii Bromide Materials

Purification of Gadolinium(III) Bromide

The purification of gadolinium(III) bromide is essential to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the nature of the impurities and the desired purity level of the final product.

In the synthesis of anhydrous GdBr₃ from gadolinium oxide and ammonium (B1175870) bromide, any excess ammonium bromide can be removed by heating the product under a stream of dry nitrogen, followed by heating in a vacuum nih.gov. This sublimation process effectively separates the volatile ammonium bromide from the non-volatile gadolinium(III) bromide.

Recrystallization is a common technique for purifying solid compounds. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For gadolinium(III) bromide, an appropriate solvent would be one in which GdBr₃ is highly soluble at an elevated temperature and significantly less soluble at a lower temperature, while the impurities remain soluble at the lower temperature. The process involves dissolving the impure GdBr₃ in a minimum amount of hot solvent and then allowing the solution to cool slowly, leading to the formation of purer crystals.

For applications requiring very high purity gadolinium(III) bromide, techniques such as liquid-liquid extraction and precipitation can be employed to remove trace metal impurities, including radioactive elements like thorium and uranium. libretexts.orgdigicollections.net In a typical liquid-liquid extraction process, an aqueous solution of the gadolinium salt is brought into contact with an immiscible organic solvent containing a complexing agent. The impurities can be selectively extracted into the organic phase, leaving the purified gadolinium salt in the aqueous phase. libretexts.orgdigicollections.net Following extraction, precipitation of gadolinium hydroxide by adjusting the pH can further enhance purity. libretexts.org The purified hydroxide can then be redissolved in hydrobromic acid to obtain a high-purity gadolinium bromide solution.

Sintering Bromination Reactions with Ammonium Bromide (NH4Br)

Chemical Analysis of Synthesized Gadolinium(III) Bromide Materials

To confirm the identity and purity of the synthesized gadolinium(III) bromide, various analytical techniques can be employed.

A widely used and accurate method for determining the gadolinium content in the synthesized product is complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA). nih.gov This method is based on the formation of a stable, water-soluble complex between the gadolinium(III) ion (Gd³⁺) and the EDTA titrant.

A detailed procedure for the complexometric titration of gadolinium(III) bromide is as follows:

Sample Preparation: A precisely weighed sample of the synthesized gadolinium(III) bromide is dissolved in a suitable solvent, such as a dilute solution of hydrochloric acid (e.g., 0.05 N HCl), to prevent the formation of gadolinium hydroxide.

Buffering: The solution is then buffered to a specific pH, typically around 5.6, using a buffer solution such as an acetic acid/sodium acetate buffer. Maintaining the correct pH is crucial for the quantitative reaction between Gd³⁺ and EDTA and for the proper functioning of the indicator.

Indicator Addition: A metal-ion indicator, such as xylenol orange, is added to the solution. In the presence of free Gd³⁺ ions, the solution will have a specific color (e.g., red or pink-violet).

Titration: The solution is titrated with a standardized EDTA solution. As the EDTA is added, it forms a more stable complex with the Gd³⁺ ions than the indicator does.

Endpoint Determination: The endpoint of the titration is reached when all the Gd³⁺ ions have been complexed by the EDTA. At this point, the indicator is released from its complex with gadolinium, resulting in a sharp color change (e.g., from red or pink-violet to yellow). The volume of EDTA solution used to reach the endpoint is then used to calculate the concentration of gadolinium in the original sample.

Table 2: Summary of Complexometric Titration for Gadolinium(III) Bromide Analysis

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Sample Dissolution | Dilute HCl | To dissolve the sample and prevent hydrolysis. |

| Buffering | Acetic acid/Sodium acetate buffer (pH 5.6) | To maintain a constant pH for the reaction and indicator. |

| Indicator | Xylenol Orange | To visually detect the endpoint of the titration. |

| Titrant | Standardized EDTA solution | To quantitatively complex with the Gd³⁺ ions. |

Crystallographic and Structural Elucidation of Gadolinium Iii Bromide Systems

Anhydrous Gadolinium(III) Bromide Crystal Structure Analysis

The structural analysis of anhydrous gadolinium(III) bromide (GdBr₃) reveals a well-defined crystalline architecture. Investigations have established that GdBr₃ adopts a monoclinic crystal system, a common structural motif among certain metal trihalides.

The crystal structure of anhydrous gadolinium bromide has been identified as the monoclinic AlCl₃-type. nih.gov This determination places it in the C2/m space group. nih.govresearchgate.net The structure is distinctly two-dimensional, characterized by sheets oriented in the (0, 0, 1) direction. researchgate.net Within these layers, each gadolinium(III) ion is coordinated to six bromide ions, forming GdBr₆ octahedra. These octahedra share edges with neighboring octahedra to create a continuous layered network. researchgate.net

The arrangement of atoms within the monoclinic layers of gadolinium bromide exhibits a pseudohexagonal character. This layered structure is a key feature, defining the compound's physical and electronic properties. The ionic layers are composed of the aforementioned edge-sharing GdBr₆ octahedra. researchgate.net This configuration results in two distinct crystallographic sites for the bromide ions. In one site, the bromide ion is bonded to two equivalent gadolinium ions in an L-shaped geometry. researchgate.net The stacking of these two-dimensional sheets along the c-axis completes the three-dimensional crystal lattice.

X-ray diffraction (XRD) has been a primary technique for elucidating the structure of GdBr₃. Powder XRD patterns, typically obtained using a powder camera with Ni-filtered copper Kα radiation, provide the data necessary for structural determination. nih.gov Since the compound is hygroscopic, sample preparation for XRD analysis must be conducted in a dry environment. nih.gov

Initial refinement studies assigned unrefined atomic coordinates based on steric considerations for the C2/m space group. nih.gov Subsequent computational analyses, using methods like density functional theory, have provided refined lattice parameters. researchgate.net These studies confirm the monoclinic structure and provide precise cell dimensions. The comparison between calculated and observed diffraction intensities helps to validate the proposed structural model. nih.gov

| Parameter | Value (Experimental) nih.gov | Value (Calculated) researchgate.net | Unit |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | - |

| Space Group | C2/m | C2/m | - |

| a | 7.224 ± 0.005 | 7.368 | Å |

| b | 12.512 ± 0.005 | 7.368 | Å |

| c | 6.84 ± 0.01 | 7.470 | Å |

| α | 90 | 81.222 | ° |

| β | 110.6 ± 0.2 | 81.222 | ° |

| γ | 90 | 120.103 | ° |

| Calculated Density | 4.56 | - | g/cm³ |

Note: Calculated parameters from the Materials Project are for a primitive cell representation, which may appear different from the conventional cell parameters reported in experimental work. researchgate.net

Structural Investigation of Gadolinium(III) Bromide in Doped Matrices

The structural and optical properties of gadolinium(III) bromide can be harnessed by incorporating it into host matrices, such as glasses and glass-ceramics, for applications like radiation detection.

Gadolinium bromide can be embedded into a glass matrix to create scintillator materials. nih.gov A common method involves mixing powdered, often cerium-activated, gadolinium bromide with glass-forming precursors like alumina (Al₂O₃) and silica (SiO₂), along with a flux such as lithium fluoride. nih.gov This mixture is melted at high temperatures, typically around 1400°C, and then quenched and annealed to form a clear, transparent glass. nih.gov

While the GdBr₃ is initially dispersed within the amorphous glass network, subsequent thermal treatment (annealing) can promote the nucleation and growth of nanocrystals or nanoclusters within the glass, forming a glass-ceramic. For instance, in related gadolinium-doped borate glasses, thermal treatment above 700°C has been shown to result in the crystallization of GdBO₃ hexagonal nanoclusters within the silica glass matrix. researchgate.net Characterization of these doped glasses involves analyzing their scintillation properties. When activated with cerium, the GdBr₃-containing glass emits stimulated blue light upon interaction with radiation. nih.gov Performance is characterized by its light yield and energy resolution; for example, one such detector showed an energy resolution of about 20% for 0.662-MeV gamma rays. nih.gov

Coordination Environment and Polymeric Frameworks in Gadolinium(III) Bromide Related Compounds

The structural chemistry of gadolinium(III) bromide and its related compounds is characterized by the gadolinium ion's flexible coordination sphere, which gives rise to a variety of geometries and extended structures. Due to its large ionic radius and the predominantly ionic nature of its bonding, the Gd(III) ion typically exhibits high coordination numbers, commonly ranging from 6 to 10. finechem-mirea.rustanford.edu

In the solid state, anhydrous gadolinium(III) bromide (GdBr₃) adopts a layered crystal structure analogous to that of aluminum trichloride. materialsproject.org The structure is monoclinic and consists of two-dimensional sheets. Within these sheets, each Gd³⁺ ion is octahedrally coordinated to six bromide ions. These GdBr₆ octahedra share edges to form the extended 2D polymeric framework. materialsproject.org The Gd–Br bond lengths in this octahedral arrangement are uniform at 2.85 Å. materialsproject.org

While the simple halide exhibits 6-coordination, related gadolinium(III) compounds involving other ligands, such as those in coordination complexes or metal-organic frameworks (MOFs), display a broader range of coordination environments. finechem-mirea.runih.gov For nine-coordinate Gd(III) complexes, two idealized geometries are particularly common: the tricapped trigonal prism (TTP) and the capped square antiprism (CSAP). stanford.edu The choice between these geometries is often influenced by the steric and electronic properties of the coordinating ligands. For instance, in a gadolinium complex with erbium, the coordination polyhedron is a distorted tricapped trigonal prism with a coordination number of 9. finechem-mirea.ru In other complexes, such as with certain nitrate and urea containing compounds, the gadolinium ion can achieve a coordination number of 10, adopting a distorted pentagonal bipyramid geometry. finechem-mirea.ru

The ability of the Gd(III) ion and various ligands to bridge between metal centers is fundamental to the formation of polymeric frameworks. These can range from the 2D layers seen in GdBr₃ to complex three-dimensional networks. materialsproject.orgbibliotekanauki.pl In a gadolinium formate complex, {[Gd(µ₃−FOR)₃]}n, the Gd(III) ions act as nodes connected by formate linkers to create a 3D polymeric network. bibliotekanauki.pl Similarly, gadolinium-based metal-organic frameworks (Gd-MOFs) showcase extensive and tunable porous structures where Gd(III) ions or clusters are linked by organic ligands. nih.govresearchgate.net These frameworks are of significant interest for applications in various fields, including magnetic resonance imaging (MRI). nih.gov The functionalization of Gd(III) compounds with both natural and synthetic polymers can also lead to macromolecular structures with enhanced properties. mdpi.com

Table 1: Coordination Environments in Gadolinium(III) Compounds

| Compound/Complex Type | Coordination Number | Coordination Geometry | Framework Type | Reference |

|---|---|---|---|---|

| Gadolinium(III) bromide (GdBr₃) | 6 | Octahedral (GdBr₆) | 2D Polymeric Sheets | materialsproject.org |

| Gadolinium Nitrate Urea Complex | 10 | Distorted Pentagonal Bipyramid | Molecular | finechem-mirea.ru |

| Gadolinium Erbium Complex | 9 | Distorted Tricapped Trigonal Prism | Molecular | finechem-mirea.ru |

| Gadolinium Formate Complex | Not Specified | Not Specified | 3D Polymeric Network | bibliotekanauki.pl |

| General Nine-Coordinate Gd(III) Chelates | 9 | Tricapped Trigonal Prism (TTP) or Capped Square Antiprism (CSAP) | Varies (Molecular/Polymeric) | stanford.edu |

Advanced Diffraction Techniques in Structural Chemistry of GdBr₃

While conventional single-crystal X-ray diffraction (XRD) remains a cornerstone for determining the atomic structure of crystalline materials like GdBr₃, advanced diffraction techniques provide deeper insights, particularly for complex systems, materials with special properties, or when studying materials under specific conditions. nih.gov

Synchrotron X-ray Diffraction is a powerful tool that utilizes the high-intensity, highly collimated X-rays produced by a synchrotron source. nih.govresearchgate.net This high flux allows for the study of very small crystals or weakly diffracting materials. For lanthanide-containing compounds, synchrotron radiation is particularly advantageous for several reasons. It can be used to perform in-situ measurements to monitor the structural evolution of complexes during their synthesis, revealing crystallization pathways and the formation of intermediates. nih.govresearchgate.net Furthermore, the tunability of synchrotron X-ray energy allows for resonant diffraction experiments, which can help distinguish between elements with similar scattering factors and probe the electronic structure of the gadolinium ions. Microfocused synchrotron beams are instrumental in serial crystallography, a technique used to analyze individual microcrystals, which can help overcome issues related to crystal quality and beam damage. nih.gov

Neutron Diffraction offers a complementary perspective to X-ray methods. Neutrons are scattered by atomic nuclei, whereas X-rays are scattered by electrons. This fundamental difference makes neutron diffraction exceptionally sensitive to the positions of light atoms, such as hydrogen, in the presence of heavy atoms like gadolinium—a task that is challenging for XRD. More significantly for gadolinium compounds, neutrons possess a magnetic moment, which allows them to interact with unpaired electrons. aps.orgaps.org This makes neutron diffraction an indispensable tool for determining the magnetic structures of materials. osti.gov Studies on nanocrystalline gadolinium have utilized neutron diffraction to investigate its complex magnetic ordering behavior, which is influenced by factors like crystallite size. aps.org The high neutron absorption cross-section of natural gadolinium can be a challenge, but the use of specific isotopes can mitigate this issue. aps.org

Table 2: Application of Advanced Diffraction Techniques in Gadolinium Compound Analysis

| Technique | Principle of Interaction | Key Advantages for Gd Systems | Typical Applications | Reference |

|---|---|---|---|---|

| Synchrotron X-ray Diffraction | Scattering by electron clouds | High intensity, high resolution, tunable energy | Studying microcrystals, in-situ reaction monitoring, resonant scattering | nih.govresearchgate.net |

| Neutron Diffraction | Scattering by atomic nuclei and magnetic moments | Sensitivity to light atoms, direct probing of magnetic structure | Determination of magnetic ordering, locating hydrogen atoms | aps.orgaps.orgosti.gov |

Electronic Structure and Magnetic Phenomena in Gadolinium Iii Bromide

Antiferromagnetic Ordering and Spin Configurations in Gadolinium(III) Bromide

Gadolinium(III) bromide (GdBr₃) exhibits notable magnetic behavior at low temperatures, characterized by a transition to an ordered antiferromagnetic state. This ordering is not simplistic, displaying a canted spin arrangement that results in a net magnetic moment.

Canted Antiferromagnetism Below Néel Temperature

Anhydrous gadolinium bromide undergoes a transition to a canted antiferromagnetic state at a Néel temperature (Tɴ) below 2 Kelvin. In this state, the magnetic moments of the gadolinium ions align in a generally antiparallel fashion, which is characteristic of antiferromagnetism. However, the alignment is not perfectly antiparallel; the spins are canted, or tilted, with respect to each other. This canting gives rise to a net magnetic moment within the material, a phenomenon often resulting from competing magnetic interactions. The crystal structure of GdBr₃ is a monoclinic layer structure with a pseudohexagonal arrangement, where layers of gadolinium ions are separated by two layers of bromine ions. The antiferromagnetic ordering results in ferromagnetically ordered layers of gadolinium ions that are then coupled antiferromagnetically to adjacent layers.

Remanent Magnetic Moment Characteristics

A key consequence of the canted spin arrangement in gadolinium bromide is the presence of a remanent magnetic moment below the Néel temperature. This residual magnetism is the magnetization that remains after an external magnetic field is removed. In GdBr₃, a net remanent moment is observed, which is a characteristic feature of its canted antiferromagnetic nature. This remanent magnetization allows the material to retain a degree of magnetic ordering even in the absence of an applied field.

Intrinsic Magnetic Properties Related to Gadolinium(III) f-Electron Configuration

The magnetic properties of gadolinium(III) bromide are fundamentally rooted in the electronic structure of the gadolinium(III) ion (Gd³⁺). The specific arrangement of electrons in its 4f orbitals dictates its magnetic behavior.

High Spin Quantum Number (S=7/2) Contributions

The gadolinium(III) ion has an electron configuration of [Xe] 4f⁷. This configuration is particularly stable as the 4f subshell is exactly half-filled. According to Hund's rules, this results in a ground state with the maximum possible total spin quantum number (S). With seven unpaired electrons, each contributing a spin of +1/2, the total spin quantum number for Gd³⁺ is S = 7/2. This high spin quantum number is a primary contributor to the strong paramagnetic properties observed in gadolinium compounds above their ordering temperatures. The large number of unpaired electrons leads to a significant magnetic moment for each Gd³⁺ ion.

Exchange Coupling Interactions in Gadolinium(III) Systems

In the solid state, the individual magnetic moments of the Gd³⁺ ions in gadolinium bromide interact with each other through a mechanism known as exchange coupling. This quantum mechanical effect, which can be either ferromagnetic (favoring parallel alignment of spins) or antiferromagnetic (favoring antiparallel alignment), determines the long-range magnetic order of the material. In GdBr₃, the exchange interactions between gadolinium ions within the same layer are ferromagnetic, while the interactions between adjacent layers are antiferromagnetic. This competition between intra- and inter-layer exchange forces is what leads to the canted antiferromagnetic ground state. The nature and strength of these exchange interactions are sensitive to the distances and angles between the interacting Gd³⁺ ions, which are dictated by the crystal structure.

Advanced Magnetic Characterization Techniques for Gadolinium(III) Bromide and Derivatives

A comprehensive understanding of the magnetic properties of gadolinium bromide and related compounds is achieved through the application of various sophisticated experimental techniques. These methods allow for the detailed investigation of magnetic structure, susceptibility, and dynamics.

| Technique | Information Obtained | Relevance to Gadolinium(III) Bromide |

| Magnetic Susceptibility Measurements | Determines the degree of magnetization of a material in response to an applied magnetic field. It helps in identifying the type of magnetic ordering (paramagnetic, ferromagnetic, antiferromagnetic) and the transition temperatures (e.g., Néel temperature). | Used to determine the Néel temperature of GdBr₃ and to study its paramagnetic behavior above this temperature. The temperature dependence of the magnetic susceptibility provides insights into the strength of the magnetic interactions. |

| Neutron Diffraction | Provides direct information about the arrangement of magnetic moments in a crystalline material. By scattering neutrons off the atoms in a crystal, it is possible to determine the magnetic structure, including the direction and magnitude of the atomic magnetic moments. | Essential for confirming the canted antiferromagnetic structure of GdBr₃ below its Néel temperature. It allows for the precise determination of the spin canting angle and the overall magnetic configuration. |

| SQUID (Superconducting Quantum Interference Device) Magnetometry | A highly sensitive method for measuring small magnetic fields. It is used to perform precise measurements of the magnetic moment and magnetization of a sample as a function of temperature and applied magnetic field. | Enables detailed characterization of the remanent magnetic moment in GdBr₃ and can be used to study the magnetic hysteresis loops of the material at low temperatures. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | A technique that detects transitions between electron spin states in the presence of a magnetic field. It is particularly useful for studying paramagnetic species and can provide information about the local environment of the magnetic ions. | Can be used to probe the electronic structure of the Gd³⁺ ions in GdBr₃ in its paramagnetic state, providing information about the g-factor and zero-field splitting parameters. |

These advanced characterization techniques, often used in combination, provide a detailed picture of the complex magnetic phenomena occurring in gadolinium(III) bromide and its derivatives, from the macroscopic magnetic response to the microscopic arrangement of electron spins.

Magnetocaloric Effect Research in Gadolinium-Based Compounds

The magnetocaloric effect (MCE) is a phenomenon observed in certain magnetic materials where a change in temperature is induced by the application of an external magnetic field. This effect forms the basis of magnetic refrigeration, a technology that is gaining attention as a potentially more energy-efficient and environmentally friendly alternative to conventional gas-compression refrigeration. quora.comquora.com Gadolinium and its compounds are benchmark materials for MCE research due to gadolinium's large magnetic moment, which stems from the seven unpaired electrons in its 4f shell. arxiv.org

Research into the magnetocaloric properties of gadolinium-based compounds is extensive, covering a wide range of materials from metallic alloys to complex coordination polymers. The primary metrics used to evaluate magnetocaloric materials are the magnetic entropy change (ΔSM) and the adiabatic temperature change (ΔTad) upon the application or removal of a magnetic field. cambridge.org

While extensive research exists for various gadolinium compounds, specific experimental data on the magnetocaloric effect of Gadolinium Bromide (GdBr₃) is not prominently available in the reviewed scientific literature. However, the principles of MCE in gadolinium-based materials are well-established, and research on other gadolinium compounds provides insight into the potential behavior of GdBr₃.

Studies on various gadolinium compounds demonstrate significant magnetocaloric effects, particularly at low temperatures. For instance, gadolinium-based metal-organic frameworks and other complex oxides have been shown to exhibit large magnetic entropy changes. These findings are crucial for the development of cryogenic cooling technologies. csic.esnih.gov For example, a gadolinium silicate, Gd₉.₃₃[SiO₄]₆O₂, has shown an exceptionally large isothermal magnetic entropy change of -ΔSmag = 66.6 J kg⁻¹ K⁻¹ at 2 K for a magnetic field change of 7 T. iphy.ac.cn Similarly, certain Gd-based frameworks have reported −ΔSm values as high as 59.8 J kg⁻¹ K⁻¹ under similar conditions. mdpi.com

The magnitude of the magnetocaloric effect in these compounds is strongly linked to the density of Gd³⁺ ions and the magnetic interactions between them. scispace.com In many gadolinium compounds investigated, the magnetic coupling between the Gd³⁺ ions is weak, often antiferromagnetic. mdpi.com This weak interaction is beneficial as it means that a relatively small magnetic field can align the magnetic moments, leading to a large entropy change.

The following table presents representative data from research on various gadolinium-based compounds, illustrating the typical range of magnetocaloric properties being investigated. It is important to note that these values are for the specified compounds and not for Gadolinium Bromide (GdBr₃).

| Compound Class | Compound Example | Max. Magnetic Entropy Change (-ΔSM) | Temperature (T) | Magnetic Field Change (ΔH) |

| Silicate | Gd₉.₃₃[SiO₄]₆O₂ iphy.ac.cn | 66.6 J kg⁻¹ K⁻¹ | 2 K | 7 T |

| Framework | Gd-based Framework mdpi.com | 59.8 J kg⁻¹ K⁻¹ | 2 K | 7 T |

| Coordination Polymer | [Gd(mes)(H₂O)₆]n rsc.org | 36.0 J kg⁻¹ K⁻¹ | 2 K | 9 T |

| Oxide Nanoparticles | Gd₂O₃ nih.gov | ~70 J kg⁻¹ K⁻¹ | Low Temperatures | 5 T |

This table is for illustrative purposes to show the magnetocaloric effect in various gadolinium-based compounds, as specific data for GdBr₃ was not found in the searched literature.

Research continues to explore new gadolinium-based materials with enhanced magnetocaloric properties. The focus is often on synthesizing compounds that exhibit a large MCE at temperatures relevant for specific applications, from cryogenic cooling to near room-temperature refrigeration. cambridge.orgdtu.dk The study of these materials provides valuable insights into the fundamental physics of magnetism and thermodynamics at the molecular level. arxiv.org

Luminescence and Scintillation Properties of Pure and Cerium(III)-Doped Gadolinium(III) Bromide

The incorporation of cerium(III) ions into the gadolinium bromide host lattice creates a highly efficient luminescent system. This is due to the effective energy transfer from the host to the dopant, a critical characteristic for scintillator materials. researchgate.net The high gamma-ray absorption cross-section of dense rare-earth halides like GdBr₃, combined with the efficient energy transfer to the Ce³⁺ luminescent center, makes these materials promising candidates for radiation detection. researchgate.net

When doped with cerium(III), gadolinium bromide exhibits strong luminescence under optical excitation. The emission spectrum is characteristic of the 5d¹→4f¹ electronic transition of the Ce³⁺ ion. researchgate.net In GdBr₃:Ce³⁺, this results in a broad emission band observed between 350 and 550 nm, with distinct maxima typically appearing at approximately 413 and 446 nm. researchgate.netresearchgate.net Another study on GdBr₃:Ce³⁺ noted two overlapping bands with maxima at 418 nm and 456 nm. researchgate.net This dual-peak structure is a common feature of Ce³⁺ luminescence and is attributed to transitions from the lowest 5d excited state to the spin-orbit split 4f ground state (²F₅/₂ and ²F₇/₂).

| Property | Value | Reference |

| Emission Wavelength Range | 350 - 550 nm | researchgate.netresearchgate.net |

| Primary Emission Maxima | 413 nm and 446 nm | researchgate.netresearchgate.net |

| Stokes Shift | ~3400 cm⁻¹ | researchgate.netresearchgate.net |

This interactive table summarizes the key luminescence characteristics of Ce³⁺ in GdBr₃.

The high efficiency of GdBr₃:Ce³⁺ scintillators is predicated on the effective transfer of energy absorbed by the Gd³⁺ host lattice to the Ce³⁺ emission centers. The fundamental mechanism for scintillation in cerium-doped materials involves the creation of electron-hole pairs in the host material by incident radiation. aps.org These charge carriers subsequently transfer their energy to the Ce³⁺ dopant site. aps.org

The energy transfer from Gd³⁺ to Ce³⁺ ions has been well-described in numerous studies. researchgate.net In systems with a high concentration of Gd³⁺ ions, energy can migrate through the Gd³⁺ subsystem via nearly resonant energy transfer before a final single-step transfer to the Ce³⁺ emission centers. researchgate.net For efficient luminescence, it is essential that the Ce³⁺ 4f and 5d energy levels are located within the band gap of the host material. aps.org If the 4f level were within the valence band or the 5d level within the conduction band, Ce-activated luminescence would not occur. aps.org The process can be summarized as:

Ionizing radiation creates electron-hole pairs in the GdBr₃ host.

Energy is transferred through the Gd³⁺ sublattice to a Ce³⁺ ion.

The Ce³⁺ ion is excited from its 4f ground state to the 5d excited state.

The Ce³⁺ ion de-excites by emitting a photon, corresponding to the fast 5d→4f transition. aps.org

This efficient energy transfer is a key reason why Ce³⁺ is a favored dopant in many high-density scintillator hosts containing Gd, La, Y, or Lu. aps.org

Cerium-doped gadolinium bromide is characterized by a high photon yield and complex scintillation decay kinetics. GdBr₃:2% Ce³⁺ has demonstrated a high light output of 44,000 ± 4,000 photons per MeV of absorbed gamma-ray energy. researchgate.netresearchgate.net The scintillation decay profile is often multi-exponential, reflecting different physical processes and pathways for energy transfer and luminescence.

For GdBr₃:2% Ce³⁺, the decay curve has been characterized by three distinct components with decay times of 20.0 ± 0.1 ns, 212 ± 12 ns, and a much slower component of 13.5 ± 0.5 µs. researchgate.netresearchgate.net In another study, a GdBr₃:Ce³⁺ crystal exhibited two decay components of 36 ns and 450 ns, with the faster component contributing 79% of the light. researchgate.net The fastest component is typically associated with the intrinsic 5d→4f transition of the Ce³⁺ ion, which is known to be rapid, generally in the range of 20-40 ns. aps.org The slower components may arise from delayed energy transfer processes or the presence of charge carrier trapping centers within the crystal lattice.

| Property | GdBr₃:2% Ce³⁺ researchgate.netresearchgate.net | GdBr₃:Ce³⁺ researchgate.net |

| Light Yield (photons/MeV) | 44,000 ± 4,000 | ~17,000 |

| Decay Component 1 | 20.0 ± 0.1 ns | 36 ns (79% contribution) |

| Decay Component 2 | 212 ± 12 ns | 450 ns |

| Decay Component 3 | 13.5 ± 0.5 µs | - |

This interactive table compares the scintillation properties of GdBr₃:Ce³⁺ from different studies.

Absorption Spectroscopy of Gadolinium(III) Ion in Crystalline Environments

The absorption spectrum of the gadolinium(III) ion in a crystal provides detailed information about its electronic energy levels and the influence of the surrounding crystalline environment. These studies are fundamental to understanding the interaction between the ion and the host lattice.

The absorption spectrum of Gd³⁺ in crystals consists of groups of sharp lines, which correspond to transitions from the ⁸S₇/₂ ground state to various excited multiplets of the 4f⁷ electronic configuration. aip.org For example, in gadolinium scandium gallium garnet, crystalline electric-field-split energy levels for Gd³⁺ have been identified from data between 1,500 and 35,000 cm⁻¹. dtic.mil In Gd₂O₃ single crystals, the absorption spectrum is defined by electronic transitions in the Gd³⁺ ion within the 245–315 nm spectral region. urfu.ru

The interaction between a photo-hole created in a core level and the localized spin momentum of the half-filled 4f shell results in exchange splitting of the photoemission lines, creating complex multiplet structures. researchgate.net The specific structure, line-width, and intensity ratio of the component lines within these multiplets are dependent on the specific compound and the hybridization effects between the 4f electrons and the valence or conduction electrons. researchgate.net

The symmetry of the crystal lattice site occupied by the Gd³⁺ ion has a profound impact on its absorption spectrum. The crystalline electric field lifts the degeneracy of the free-ion energy levels, causing the multiplets to split into a number of distinct lines. The degree and nature of this splitting are determined by the local symmetry around the gadolinium ion. aip.org

An exploration into the optical and spectroscopic characteristics of Gadolinium(III) bromide (GdBr3) and its doped forms reveals significant insights into its potential for various applications. This article focuses on the scientific research surrounding the optical properties of GdBr3, particularly within glass and glass-ceramic systems, and the advanced techniques used for its characterization.

Thermodynamic Properties and Phase Equilibria of Gadolinium Iii Bromide Systems

Phase Diagram Determination in Binary Systems Involving Gadolinium(III) Bromide

The thermal behavior of Gadolinium(III) bromide (GdBr₃) in the presence of other compounds, particularly alkali metal bromides, has been a subject of detailed investigation to understand its phase equilibria. These studies are crucial for applications in materials science, such as in the development of new phosphors and scintillators. Differential Scanning Calorimetry (DSC) is a primary technique employed to determine the phase diagrams of these binary systems, allowing for the precise measurement of temperatures and enthalpies of phase transitions.

GdBr₃-Alkali Metal Bromide (e.g., CsBr) Systems

The binary system of Gadolinium(III) bromide and Cesium bromide (CsBr) has been thoroughly characterized. researchgate.netresearchgate.net The phase diagram for the GdBr₃-CsBr system reveals a complex relationship with the formation of several new compounds. researchgate.netresearchgate.net This system is characterized by the presence of three stoichiometric compounds and three eutectic points. researchgate.netresearchgate.net The interactions between GdBr₃ and CsBr lead to a rich phase behavior that is of significant interest for the synthesis of new materials with specific thermal properties.

Identification of Stoichiometric Compounds and Eutectic Formations

Within the GdBr₃-CsBr binary system, three distinct stoichiometric compounds have been identified: Cs₃GdBr₆, Cs₃Gd₂Br₉, and CsGd₂Br₇. researchgate.netresearchgate.net The formation of these compounds is a key feature of the phase diagram.

The system also exhibits three eutectic points, which represent the lowest melting points for a mixture of components. These eutectics are located at specific molar fractions of GdBr₃:

An eutectic at a GdBr₃ molar fraction of x = 0.11 with a melting temperature of 847 K. researchgate.netresearchgate.net

A second eutectic at a GdBr₃ molar fraction of x = 0.52 with a melting temperature of 798 K. researchgate.netresearchgate.net

A third eutectic at a GdBr₃ molar fraction of x = 0.72 with a melting temperature of 859 K. researchgate.netresearchgate.net

These eutectic compositions are important for applications where a low melting point is desirable.

Table 1: Invariant Points in the GdBr₃-CsBr Binary System

Phenomenon GdBr₃ Molar Fraction (x) Temperature (K) Eutectic 0.11 847 Eutectic 0.52 798 Eutectic 0.72 859

Solid-Solid Phase Transitions and Congruent/Incongruent Melting Behavior

The stoichiometric compounds formed in the GdBr₃-CsBr system exhibit distinct thermal behaviors, including solid-solid phase transitions and different types of melting. researchgate.netresearchgate.net

Cs₃GdBr₆ undergoes a solid-solid phase transition at 701 K before it melts congruently at 1077 K. researchgate.netresearchgate.net Congruent melting is a process where a compound melts to a liquid of the same composition. wikipedia.orgscribd.com

CsGd₂Br₇ also shows a solid-solid phase transition at a temperature of 788 K and melts congruently at 880 K. researchgate.netresearchgate.net

Cs₃Gd₂Br₉ , in contrast, melts incongruently at 841 K. researchgate.netresearchgate.net Incongruent melting occurs when a substance decomposes into a liquid and a different solid compound upon heating. taylorandfrancis.com

This variety in melting behavior highlights the complex interactions within this binary system.

Table 2: Thermal Behavior of Stoichiometric Compounds in the GdBr₃-CsBr System

Compound Solid-Solid Phase Transition (K) Melting Point (K) Melting Behavior Cs₃GdBr₆ 701 1077 Congruent Cs₃Gd₂Br₉ - 841 Incongruent CsGd₂Br₇ 788 880 Congruent

Thermodynamic Properties of Gadolinium(III) Bromide and its Mixtures

The thermodynamic properties of GdBr₃ are fundamental to understanding its behavior in various chemical and physical processes. These properties include vapor pressure and sublimation thermodynamics, which have been determined through experimental measurements.

Vapor Pressure Measurements and Sublimation Thermodynamics

The equilibrium vapor pressure of GdBr₃ has been measured using the torsion-effusion method. [4, 5] The vapor pressure of solid GdBr₃ can be described by the following equation in the temperature range of 895 K to 1057 K:

log(p/kPa) = 11.46 - 14355(K/T) taylorandfrancis.com

For liquid GdBr₃, in the temperature range of 1060 K to 1179 K, the vapor pressure is given by:

log(p/kPa) = 9.75 - 12671(K/T) taylorandfrancis.com

Sublimation is the transition of a substance directly from the solid to the gas phase. The standard sublimation enthalpy (ΔsubH°) of GdBr₃ at 298 K has been determined to be 292 ± 2 kJ·mol⁻¹. [4, 5] This value represents the heat required to sublimate one mole of the substance at standard conditions. High-temperature mass spectrometry studies have also been conducted to investigate the molecular and ionic sublimation of gadolinium tribromide.

**Table 3: Vapor Pressure Equations for GdBr₃**

```html

Phase Temperature Range (K) Equation (log(p/kPa)) Solid 895 - 1057 11.46 - 14355/T Liquid 1060 - 1179 9.75 - 12671/T

Correlation Between Thermodynamic Properties and Crystal Structure

Gadolinium(III) bromide crystallizes in a structure analogous to that of iron(III) bromide (FeBr₃). aemree.com This structural arrangement dictates the intermolecular forces and lattice energy of the compound, which in turn influence its thermodynamic properties. For instance, the energy required to overcome the lattice forces and transition into the gaseous phase is directly related to the enthalpy of sublimation. The specific arrangement of ions in the crystal lattice of GdBr₃, with its coordination environment and interatomic distances, is a key determinant of its melting point, boiling point, and the energy required for phase transitions. While a direct quantitative correlation is complex, the stability of the crystal lattice is reflected in the measured thermodynamic data.

Table of Compounds

Compound Name Chemical Formula Gadolinium(III) bromide GdBr₃ Cesium bromide CsBr Cesium gadolinium hexabromide Cs₃GdBr₆ Cesium gadolinium nonabromide Cs₃Gd₂Br₉ Cesium gadolinium heptabromide CsGd₂Br₇ Iron(III) bromide FeBr₃

Electrical Conductivity Studies of Molten Gadolinium(III) Bromide Mixtures

Studies on LaBr₃-MBr and CeBr₃-KBr systems have shown that the specific electrical conductivity generally decreases with an increasing concentration of the lanthanide bromide. This trend is attributed to the formation of complex anions, which are larger and less mobile than the simple bromide anions. The extent of this decrease is dependent on the nature of the alkali metal cation.

For instance, in LaBr₃-MBr systems, the deviation of electrical conductivity from ideal behavior is observed to be negative over the whole composition range for mixtures with cesium bromide (CsBr) and rubidium bromide (RbBr). In contrast, for mixtures with lithium bromide (LiBr), sodium bromide (NaBr), and potassium bromide (KBr), negative deviations are observed in the alkali metal bromide-rich region, followed by positive deviations as the LaBr₃ concentration increases. This suggests that the size of the alkali metal cation plays a crucial role in the structure of the molten salt and the stability of the complex species formed.

The activation energy for electrical conduction in these systems also varies with composition. In CeBr₃-KBr melts, the activation energy shows a significant increase with the addition of CeBr₃, which is consistent with the formation of complex ions that hinder ionic mobility.

Based on these analogous systems, it can be anticipated that the electrical conductivity of molten GdBr₃-MBr mixtures would exhibit similar trends. The conductivity would likely decrease with increasing GdBr₃ concentration due to the formation of [GdBr₆]³⁻ complexes. The magnitude of this effect and the specific trends in the deviation from ideal behavior would be expected to vary depending on the alkali metal bromide used in the mixture.

Table 1: Electrical Conductivity Parameters for Molten CeBr₃-KBr Mixtures at 1050 K

| Mole Fraction CeBr₃ | A₁ (S m⁻¹) | A₂ (K) | Eₐ (kJ mol⁻¹) |

| 0.000 | 7.9893 | -2.3117 | 19.21 |

| 0.101 | 8.0194 | -2.6247 | 21.81 |

| 0.201 | 8.0531 | -2.9904 | 24.85 |

| 0.298 | 7.8427 | -3.2206 | 26.76 |

| 0.397 | 7.6432 | -3.4284 | 28.49 |

| 0.502 | 7.4208 | -3.6183 | 30.07 |

| 0.599 | 7.2140 | -3.7884 | 31.48 |

| 0.701 | 6.9909 | -3.9515 | 32.84 |

| 0.798 | 6.7821 | -4.0932 | 34.01 |

| 1.000 | 6.3479 | -4.3642 | 36.27 |

| Data derived from studies on analogous lanthanide systems to infer potential trends for GdBr₃. |

Calorimetric Techniques in Thermodynamic Investigations (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermodynamic properties and phase equilibria of materials, including gadolinium(III) bromide systems. nist.gov By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can be used to determine phase transition temperatures, enthalpies of fusion, and to construct phase diagrams of binary and multicomponent systems.

Research on the GdBr₃-CsBr binary system has successfully employed DSC to establish its phase diagram. nist.gov These investigations have revealed the formation of three stoichiometric compounds: Cs₃GdBr₆, Cs₃Gd₂Br₉, and CsGd₂Br₇. The study also identified three eutectic points in this system.

The compound Cs₃GdBr₆ exhibits a solid-solid phase transition at 701 K and melts congruently at 1077 K. Cs₃Gd₂Br₉ melts incongruently at 841 K. The third compound, CsGd₂Br₇, undergoes a solid-solid phase transition at 788 K and melts congruently at 880 K. nist.gov

Phase diagram studies have also been conducted on the GdBr₃-KBr and GdBr₃-RbBr systems, indicating the formation of the compound M₃GdBr₆ (where M = K, Rb). The stability of this compound is found to increase with the increasing size of the alkali metal cation.

The application of calorimetric techniques, particularly DSC, provides crucial thermodynamic data that is essential for understanding the high-temperature chemistry of these systems. This information is valuable for applications in materials science, for example, in the development of new scintillator materials or in pyrochemical reprocessing of nuclear fuels where lanthanides are present.

Table 2: Phase Equilibria Data for the GdBr₃-CsBr Binary System Determined by DSC nist.gov

| Feature | Mole Fraction GdBr₃ | Temperature (K) |

| Eutectic 1 | 0.11 | 847 |

| Eutectic 2 | 0.52 | 798 |

| Eutectic 3 | 0.72 | 859 |

| Cs₃GdBr₆ (Solid-Solid Transition) | 0.25 | 701 |

| Cs₃GdBr₆ (Congruent Melting) | 0.25 | 1077 |

| Cs₃Gd₂Br₉ (Incongruent Melting) | 0.40 | 841 |

| CsGd₂Br₇ (Solid-Solid Transition) | 0.67 | 788 |

| CsGd₂Br₇ (Congruent Melting) | 0.67 | 880 |

Theoretical and Computational Investigations of Gadolinium Iii Bromide

Density Functional Theory (DFT) Applications in Gadolinium(III) Bromide Systems

Density Functional Theory (DFT) has become a standard method for electronic structure calculations in materials science and chemistry. It offers a balance between computational cost and accuracy, making it suitable for studying complex systems containing heavy elements like gadolinium. arxiv.orgescholarship.org DFT calculations are instrumental in predicting the properties of both bulk gadolinium and its compounds. arxiv.orgresearchgate.net

DFT calculations are employed to predict the geometric and electronic structures of gadolinium compounds. For a given compound, DFT can determine key structural parameters such as bond lengths and bond angles. For instance, in a binuclear Gd(III) complex, Gd-O and Gd-N bond lengths were calculated to be in the ranges of 2.350(3)–2.548(3) Å and 2.545(4)–2.599(4) Å, respectively, which align with reported literature values. mdpi.com

The electronic structure, including the density of states (DOS) and band structure, can also be elucidated. osti.govmdpi.com These calculations are crucial for understanding the nature of chemical bonding and the distribution of electrons. For example, in a Gd²⁺-doped FAPbI₃ perovskite crystal, calculations showed the overlap of the 6s, 6p, and 5d orbitals of the Gd²⁺ ion with the 5s and 5p orbitals of the iodine ion, indicating the formation of a coordination bond through electron sharing. mdpi.com Proper treatment of the strongly correlated 4f electrons in gadolinium is critical, often requiring methods like DFT+U (where 'U' is a Hubbard-like term) to achieve an accurate description of electronic and magnetic properties. researchgate.net Neglecting these correlations can lead to incorrect predictions, such as an antiferromagnetic ground state for hexagonal close-packed gadolinium instead of the correct ferromagnetic one. researchgate.net

Table 1: Representative Calculated Structural Parameters for a Binuclear Gd(III) Complex

| Parameter | Value Range |

| Gd-O Bond Length | 2.350(3)–2.548(3) Å |

| Gd-N Bond Length | 2.545(4)–2.599(4) Å |

| O-Gd-O Bond Angle | 52.44(11)–148.81(11)° |

| O-Gd-N Bond Angle | 72.45(11)–148.26(12)° |

| N-Gd-N Bond Angle | 63.96(12)° |

Source: Data derived from DFT calculations on a representative Gd(III) complex. mdpi.com

Gadolinium(III) has a half-filled 4f shell (4f⁷), which gives it a large magnetic moment. The interactions between these moments, known as exchange interactions, determine the magnetic properties of its compounds. DFT is used to model these interactions, which can be either ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel).

Studies on gadolinium-radical complexes have shown that the nature of the exchange coupling is highly dependent on the coordination structure. researchgate.netelsevierpure.com For example, the torsion angle in the Gd-O-N-C linkage can determine whether the coupling is ferro- or antiferromagnetic. researchgate.netelsevierpure.com DFT calculations on dimeric Gd(III) complexes have demonstrated that strong antiferromagnetism can arise from direct 2p-4f hybridization. researchgate.net In Gd-Co intermetallics, DFT analysis reveals that the magnetic coupling between Gd and Co atoms is mediated by the hybridization of Gd 5d and Co 3d electrons near the Fermi level. osti.gov

Table 2: Exchange Coupling in Selected Gadolinium(III) Complexes

| Complex | Exchange Coupling Type | Key Structural Feature |

| [Gd(hfac)₃(2pyNO)(H₂O)] | Antiferromagnetic | Direct Gd-radical coordination bond |

| [Gd(hfac)₃(HNN)₂] | Ferromagnetic | Large Gd-O-N-C torsion angle (>36°) |

Source: Findings from magnetic studies on gadolinium-radical complexes. elsevierpure.com

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations performed "on-the-fly". arxiv.org This method allows for the simulation of the dynamic behavior of atoms in a system without relying on pre-parameterized force fields. arxiv.orgnih.gov

AIMD simulations have been successfully applied to study gadolinium-based MRI contrast agents in aqueous solutions. nih.govresearchgate.net These simulations provide detailed insights into the structure of the solvation shell around the Gd(III) ion and the dynamics of water exchange, which is a critical parameter for MRI contrast agent efficiency. nih.govresearchgate.net The inclusion of the open 4f shell of gadolinium in these calculations significantly improves the description of the complex's structure compared to classical force fields. nih.govresearchgate.net For gadolinium bromide, AIMD could be used to simulate its dissolution in water, study the hydration structure of the Gd³⁺ and Br⁻ ions, and investigate the dynamics of the solvated species.

CALPHAD Methodologies for Phase Diagram Optimization and Thermodynamic Property Estimation

The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model and predict phase equilibria and thermodynamic properties in multicomponent systems. arxiv.org It works by developing mathematical models for the Gibbs free energy of each phase as a function of temperature, pressure, and composition. arxiv.org These models are optimized using available experimental data.

The CALPHAD approach is hierarchical, meaning that thermodynamic descriptions for binary and ternary systems can be extended to more complex multicomponent systems. arxiv.orgresearchgate.net While specific CALPHAD assessments for the Gd-Br system are not widely published, the methodology is well-suited for such an investigation. By combining experimental data with first-principles calculations (like DFT), a thermodynamic database for the gadolinium-bromine system could be developed. This would allow for the calculation of the Gd-Br phase diagram, predicting stable phases, solubilities, and other thermodynamic properties essential for materials synthesis and application. The method has been widely applied to various systems, including metallic hydrides and complex alloys. researchgate.netarxiv.org

Computational Approaches to Energy Transfer Mechanisms in Doped Gadolinium(III) Bromide Materials

Gadolinium compounds are often used as host materials for luminescent ions (dopants) in applications like lighting and medical imaging. The efficiency of these materials depends on the energy transfer from the host lattice to the dopant ion. Computational methods are vital for understanding and predicting these energy transfer mechanisms.

First-principles calculations can be used to determine the electronic band structure of the host material (e.g., GdBr₃) and the energy levels of the dopant ions. mdpi.com This information is crucial for assessing whether efficient energy transfer is possible. For instance, calculations on lanthanide-doped perovskites have been used to investigate their electronic properties for applications as wavelength converters. mdpi.com By calculating the electronic structure of doped gadolinium bromide, researchers can predict the positions of dopant energy levels within the host's band gap and model the pathways for energy migration and transfer, ultimately guiding the design of more efficient phosphor and scintillator materials.

Advanced Materials Integration and Performance Engineering Incorporating Gadolinium Iii Bromide Excluding Clinical Medical Applications

Gadolinium(III) Bromide in Scintillator Development for Radiation Detection

Gadolinium(III) bromide (GdBr₃) has emerged as a significant compound in the development of advanced scintillator materials for radiation detection, particularly when doped with cerium (Ce³⁺). These scintillators are integral to applications in nuclear spectroscopy and gamma-ray detection due to their potential for high performance.

Design and Synthesis of Glass-Ceramic Scintillators with GdBr₃:Ce

The development of glass-ceramic scintillators incorporating GdBr₃:Ce represents a promising approach to creating robust and efficient radiation detectors. The synthesis of these materials typically involves a melt-quench technique.

Manufacturing Process:

Mixing: Powdered gadolinium bromide (GdBr₃) and cerium(III) bromide (CeBr₃) are mixed with glass-forming precursors. Common matrix materials include an alumina-silica glass system. europa.eu In some preparations, lithium fluoride is also added to the mixture. nih.gov

Melting: The mixture is heated to a high temperature, typically around 1400°C, to form a homogenous molten glass. nih.gov

Quenching and Annealing: The molten glass is then rapidly cooled (quenched) to form a solid glass matrix. A subsequent annealing or heat treatment process is often employed to control the precipitation and growth of GdBr₃:Ce nanocrystals within the glass matrix, forming the glass-ceramic structure.

This method allows for the creation of scintillators in various forms, including cylindrical blocks and wafers, offering flexibility in detector design. europa.eunih.gov The resulting glass-ceramic material is non-hygroscopic and mechanically rugged, offering advantages over traditional single-crystal halide scintillators.

Enhancement of Radiation Stopping Power and Light Yield

The incorporation of gadolinium, a high-Z element, into the scintillator material significantly enhances its radiation stopping power. This is crucial for the efficient detection of high-energy gamma rays. A higher density and atomic number increase the probability of photoelectric absorption and Compton scattering events, which are the primary mechanisms for gamma-ray interaction.

The light yield, a measure of the number of photons produced per unit of energy absorbed, is a critical performance metric for scintillators. Research has shown that GdBr₃:Ce scintillators can achieve a high light output. One study reported a light yield of approximately 44,000 ± 4,000 photons per MeV of absorbed gamma-ray energy for a GdBr₃:2% Ce³⁺ crystal. researchgate.net For GdBr₃(Ce) embedded in an oxyfluoride glass matrix, a lower light yield of 1700 photons/MeV was recorded.

Performance Metrics for Nuclear Spectroscopy and Gamma-Ray Detection (e.g., Energy Resolution)

The energy resolution of a scintillator detector determines its ability to distinguish between gamma rays of different energies. It is typically expressed as the full width at half maximum (FWHM) of the photopeak at a specific energy, most commonly 662 keV from a ¹³⁷Cs source.

For GdBr₃:Ce glass-ceramic scintillators, the energy resolution is an area of active research and development. An early study of GdBr₃(Ce) in an oxyfluoride glass matrix reported an energy resolution of 27% at 662 keV. Another investigation of a cerium-activated gadolinium-based scintillator in a glass wafer demonstrated an improved energy resolution of about 20% for the 662 keV gamma-ray peak. nih.gov While this is a significant improvement, it is still higher than that of established scintillators like NaI(Tl), which has an energy resolution of about 7%. europa.eu

Researchers are actively working on optimizing the glass composition and processing parameters to improve the light output and, consequently, the energy resolution of these novel detectors. europa.eu The ability to produce well-defined full-energy gamma-ray peaks across a wide energy range, from 59.5 keV to 2500 keV, has been demonstrated, highlighting the potential of GdBr₃:Ce glass-ceramics for nuclear spectroscopy. europa.eu

Interactive Table: Performance of GdBr₃:Ce Scintillators

| Scintillator Composition | Light Yield (photons/MeV) | Energy Resolution (%) @ 662 keV |

| GdBr₃:2% Ce³⁺ crystal | 44,000 ± 4,000 | Not Specified |

| GdBr₃(Ce) in oxyfluoride glass | 1,700 | 27 |

| Ce-activated GdBr₃ in glass wafer | Not Specified | ~20 |

Role of Gadolinium(III) Bromide in Phosphor and Luminescent Material Science

Gadolinium(III) bromide plays a crucial role in the field of luminescent materials, primarily as a host material for rare-earth dopants. Its properties facilitate efficient energy transfer, which is fundamental to the performance of phosphors used in various applications.

Energy Transfer Sensitization in Rare Earth Doped Systems

In luminescent materials, a sensitizer absorbs energy and then transfers it to an activator, which then emits light. In the case of GdBr₃:Ce, the Gd³⁺ ions in the host lattice can act as sensitizers. The energy transfer from the Gd³⁺ host to the Ce³⁺ luminescent centers is an efficient process.

The mechanism of energy transfer from Gd³⁺ to Ce³⁺ has been extensively studied in various host materials. When the GdBr₃ host is excited by high-energy radiation, such as gamma rays, the energy is absorbed by the Gd³⁺ ions. This energy is then non-radiatively transferred to the Ce³⁺ ions, exciting them to a higher energy state. The subsequent de-excitation of the Ce³⁺ ions results in the emission of scintillation light. The efficiency of this energy transfer is a key factor in the high light yield observed in some GdBr₃:Ce scintillators.

Under optical excitation, the luminescence of Ce³⁺ in a GdBr₃ host is typically observed in the blue to the green region of the spectrum, with emission maxima reported at 413 nm and 446 nm. researchgate.net

Integration into Novel Optoelectronic Devices

While the primary application of GdBr₃ discussed is in scintillators for radiation detection, the broader family of gadolinium compounds has found use in various optoelectronic applications. Gadolinium-based materials, in general, are utilized in phosphors for display technologies, such as LED screens and flat-panel displays, where they contribute to bright and vibrant colors. aemree.com

Furthermore, gadolinium compounds have been integral to the development of magneto-optical storage media, where their magnetic and optical properties are harnessed for high-density data storage. aemree.com Specifically for gadolinium bromide, its potential application in lighting, optoelectronics, and imaging technologies has been noted, although detailed research into its integration into specific optoelectronic devices is less documented in publicly available literature. researchgate.net The luminescent properties of GdBr₃, particularly when doped with activators like Ce³⁺, suggest its potential as a phosphor material in various light-emitting devices.

Gadolinium(III) Bromide as a Polarizing Agent in Dynamic Nuclear Polarization (DNP) MAS NMR Spectroscopy

Dynamic Nuclear Polarization (DNP) is a technique used to enhance the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in solid-state Magic Angle Spinning (MAS) NMR. nih.gov This enhancement is achieved by transferring the high polarization of electron spins to the nuclear spins of the sample. nih.gov This process requires the presence of a polarizing agent, which is a source of unpaired electrons. nih.gov

Paramagnetic metal ions, such as Gadolinium(III), are effective polarizing agents due to their unpaired electrons. nih.gov In DNP-MAS NMR, GdBr₃ can be introduced into a sample to act as this source of electron polarization. The large magnetic moment of the Gd³⁺ ion facilitates the transfer of polarization to surrounding nuclei upon microwave irradiation, leading to a significant increase in the NMR signal. nih.govresearchgate.net This signal enhancement allows for the acquisition of high-quality NMR spectra in a much shorter time, enabling the study of complex materials and biological systems at the atomic level. researchgate.net

Advanced Research Methodologies and Analytical Techniques for Gadolinium Iii Bromide Studies

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the electronic and vibrational properties of GdBr₃. These methods probe the interactions of electromagnetic radiation with the compound, revealing information about its energy levels and bonding characteristics.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy investigates the light emitted from a material after it has absorbed photons. For gadolinium(III) compounds, the luminescence properties are of significant interest. The Gd³⁺ ion has a unique electronic configuration ([Xe] 4f⁷), resulting in a ⁸S₇/₂ ground state. The lowest excited state, ⁶P₇/₂, is at a relatively high energy, leading to characteristic sharp and narrow emission bands in the ultraviolet region.

While specific photoluminescence studies on pure GdBr₃ are not extensively documented in the reviewed literature, the behavior of other gadolinium salts, such as gadolinium chloride (GdCl₃·6H₂O), provides valuable insights. The fluorescence of gadolinium salts is often strong due to minimal interaction between the f-electron states and the crystal lattice vibrations optica.org. At low temperatures, the fluorescence spectrum of gadolinium compounds can be particularly simple, often showing a single, sharp resonance line corresponding to the transition from the lowest excited state to the ground state optica.org. In many Gd(III) complexes, especially those with organic ligands, the luminescence is often centered on the ligand rather than the metal ion, or the inherent Gd(III) luminescence can be quenched mdpi.com.

X-ray Induced Luminescence (XIL) Spectroscopy

X-ray induced luminescence, also known as radioluminescence or scintillation, is the emission of light from a material upon excitation with X-rays. This technique is crucial for identifying and developing scintillator materials for applications in medical imaging and high-energy physics. Gadolinium-based materials are often investigated for these applications due to gadolinium's high atomic number, which leads to efficient X-ray absorption.

While specific XIL spectra for GdBr₃ were not found in the available literature, studies on other gadolinium-based compounds, such as gadolinium silicates and terbium-doped gadolinium aluminates, demonstrate the principles of this technique. When a gadolinium-containing material is irradiated with X-rays, the high-energy photons are absorbed, leading to the creation of electron-hole pairs. These charge carriers can then transfer their energy to the Gd³⁺ ions or other luminescent centers (dopants), resulting in the emission of characteristic luminescence myu-group.co.jpmdpi.commdpi.com. The emitted light's intensity and spectral distribution provide information about the material's efficiency as a scintillator. For instance, in Tb³⁺ doped LuGd₂Ga₂Al₃O₁₂ phosphors, X-ray induced emission spectra show characteristic peaks corresponding to the electronic transitions of the dopant ion, indicating efficient energy transfer from the host lattice researchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is like a molecular "fingerprint".

Raman Spectroscopy

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range. The laser light interacts with molecular vibrations, phonons, or other excitations in the system, resulting in the energy of the laser photons being shifted up or down. The shift in energy gives information about the vibrational modes in the system.

The Raman spectra of both polycrystalline and molten gadolinium bromide have been investigated. In the solid state at room temperature, the Raman spectrum of GdBr₃ exhibits several distinct bands corresponding to lattice vibrations. Upon melting, the spectral features change significantly, reflecting the transition from a crystalline solid to a disordered liquid state. The high-temperature solid phase shows dominant bands at lower frequencies, which are replaced by a broad liquid wing upon melting. The following table summarizes the observed Raman bands for polycrystalline and molten GdBr₃.

| Phase | Temperature (°C) | Raman Band Position (cm⁻¹) | Assignment |

|---|---|---|---|

| Polycrystalline | Room Temperature | ~50 | Translatory Mode |

| Polycrystalline | Room Temperature | ~80 | Translatory Mode |

| Polycrystalline | Room Temperature | ~110 | Translatory Mode |

| Polycrystalline | Room Temperature | ~155 | A₁g Mode |

| Polycrystalline | Room Temperature | ~175 | Eg Mode |

| Molten | >770 | Broad Wing | Liquid Phase |

| Molten | >770 | ~160 | Polarized Band |

| Molten | >770 | ~180 | Depolarized Band |

Note: The assignments for the polycrystalline phase are based on the rhombohedral crystal structure. The band positions are approximate and based on graphical data from the literature. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The Gd³⁺ ion has a half-filled 4f shell with seven unpaired electrons, resulting in a high-spin ground state of S = 7/2. This makes GdBr₃ a suitable candidate for EPR studies.

While specific EPR studies on pure, powdered GdBr₃ are not extensively detailed in the reviewed literature, the EPR spectroscopy of Gd(III) in various other solid-state materials and complexes has been widely investigated. The EPR spectrum of a powdered sample of a Gd(III) compound is typically broad and complex due to the large zero-field splitting (ZFS) of the S = 7/2 spin state and the random orientation of the crystallites with respect to the external magnetic field. The spectrum often exhibits a characteristic "U-type" shape with several distinct features corresponding to transitions between the different spin sublevels. The exact positions and shapes of these features are sensitive to the local symmetry of the Gd³⁺ ion and the magnitude of the ZFS parameters (D and E). For Gd³⁺ ions in sites of low symmetry, the EPR spectrum can be quite complex, with signals appearing at various g-values nih.govresearchgate.netbruker-nano.jp. Analysis of the EPR spectrum can provide valuable information about the coordination environment and the electronic structure of the Gd³⁺ ion within the GdBr₃ lattice.

Diffraction and Imaging Techniques

Diffraction and imaging techniques are employed to determine the crystal structure and visualize the surface morphology of GdBr₃ at the micro- and nanoscale.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique for characterizing crystalline materials. It provides information on structures, phases, preferred crystal orientations (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects. X-ray powder diffraction is often used for the identification of unknown crystalline materials.

The crystal structure of anhydrous gadolinium bromide has been determined using X-ray diffraction. It crystallizes in a monoclinic structure with the space group C2/m. The lattice parameters have been determined from X-ray powder diffraction data.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 7.224 ± 0.005 |

| b (Å) | 12.512 ± 0.005 |

| c (Å) | 6.84 ± 0.01 |

| β (°) | 110.6 ± 0.2 |

| Calculated Density (g/cm³) | 4.56 |

Electron Microscopy (SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to obtain high-resolution images of the morphology and microstructure of materials. SEM provides information about the surface topography and composition, while TEM can be used to study the internal structure of a material at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. The cantilever is typically silicon or silicon nitride with a tip radius of curvature on the order of nanometers. When the tip is brought into proximity of a sample surface, forces between the tip and the sample lead to a deflection of the cantilever.

There are no specific AFM studies on gadolinium bromide found in the reviewed literature. However, AFM is a powerful technique for characterizing the surface topography of solid materials at the nanoscale. In a potential study of GdBr₃, AFM could be employed to image the surface of single crystals or thin films of the material. This would provide detailed three-dimensional information about surface features, such as terraces, steps, and defects, with very high spatial resolution.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of GdBr₃, researchers can ascertain its crystal system, space group, and exact atomic coordinates. This information is fundamental to understanding the compound's structure-property relationships. mdpi.com

Research Findings: Studies on anhydrous Gadolinium(III) Bromide have determined its crystal structure. The compound typically crystallizes in a layered structure. The coordination environment around the gadolinium ion is octahedral. shef.ac.uk The Materials Project database reports GdBr₃ crystallizing in a monoclinic crystal system with the C2/m space group. materialsproject.org

Crystallographic Data for Gadolinium(III) Bromide

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | materialsproject.org |

| Space Group | C2/m | materialsproject.org |

| a | 7.368 Å | materialsproject.org |

| b | 7.368 Å | materialsproject.org |

| c | 7.470 Å | materialsproject.org |

| α | 81.222° | materialsproject.org |

| β | 81.222° | materialsproject.org |

This interactive table provides key crystallographic parameters for GdBr₃ as determined by diffraction studies.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. nih.gov For Gadolinium(III) Bromide, PXRD is essential for confirming the synthesis of the correct compound and ensuring it is free from precursor materials or other crystalline impurities. The resulting diffraction pattern serves as a fingerprint for the material, which can be compared against standard databases. nih.gov PXRD is also instrumental in studying phase transitions that may occur under different temperature or pressure conditions.

Research Findings: PXRD patterns are routinely used to confirm the phase identity of synthesized GdBr₃. The technique helps verify that the bulk material corresponds to the known crystal structure, such as the one determined by SCXRD. nih.gov For example, after synthesis via high-temperature reaction of gadolinium oxide with ammonium (B1175870) bromide, PXRD would be used to ensure the complete conversion to GdBr₃ and the removal of any unreacted starting materials. nist.gov

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. wikipedia.orgwiley.com It is particularly useful for studying nanomaterials, crystal defects, and interfaces at the atomic scale. ceric-eric.eu In the context of GdBr₃, HRTEM could be employed to investigate the morphology and crystallinity of nanoparticles, identify stacking faults or dislocations in the crystal lattice, and analyze the structure of thin films. The contrast in HRTEM images arises from the phase differences of the electron wave that has passed through the sample, providing a projection of the atomic columns. wikipedia.org

Research Findings: While specific HRTEM studies focused solely on GdBr₃ are not widely documented in the provided search results, the technique's application to other nanoparticles demonstrates its potential. For instance, HRTEM is used to reveal the size, shape, and crystallographic orientations of nanoparticle facets. mdpi.com For GdBr₃ nanoparticles, HRTEM would enable researchers to confirm their single-crystalline nature, identify their lattice fringes, and characterize any structural defects, which are critical for understanding their physical and chemical properties. mdpi.com

Thermal Analysis Techniques